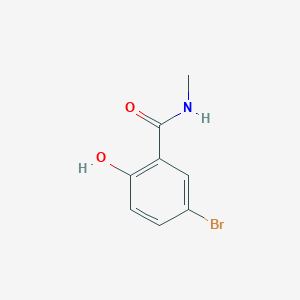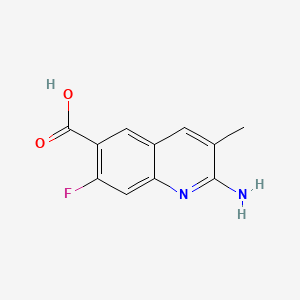
2-Amino-7-fluoro-3-methylquinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid typically involves the Gould-Jacobs reaction. This process starts with the condensation of aniline derivatives with ethoxymethylene malonate, followed by cyclization with polyphosphoric acid (PPA) to form the quinoline core .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes to enhance yield and reduce costs. This includes using more efficient catalysts, greener solvents, and scalable reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to improve the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antibacterial properties make it valuable for studying bacterial resistance and developing new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The antibacterial activity of 2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Known for its broad-spectrum activity against various bacterial strains.
Ofloxacin: Effective against both Gram-positive and Gram-negative bacteria.
Uniqueness
2-amino-7-fluoro-3-methyl-6-Quinolinecarboxylic acid stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for developing new antibiotics. Its unique structure allows for better penetration through bacterial cell membranes and more effective inhibition of bacterial enzymes .
Propiedades
Fórmula molecular |
C11H9FN2O2 |
|---|---|
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
2-amino-7-fluoro-3-methylquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-2-6-3-7(11(15)16)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14)(H,15,16) |
Clave InChI |
AZUDBQQSUFBMSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C=C2N=C1N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


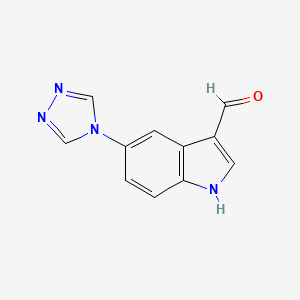
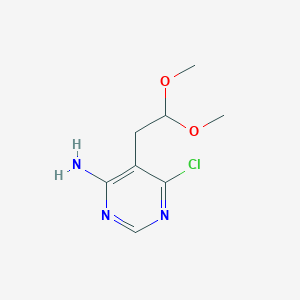
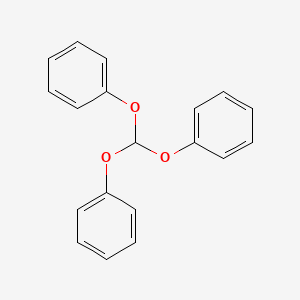
![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)
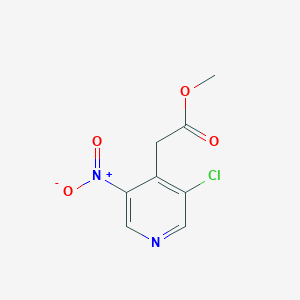

![4-Chloro-5-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929314.png)
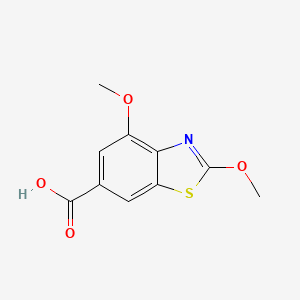
![1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13929320.png)
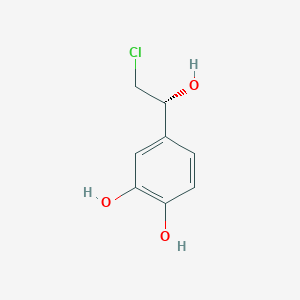
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
